(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Overview
Description
“(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a chemical compound with the molecular formula C7H8O4 . It is a white solid with a molecular weight of 156.14 . The compound is stored at temperatures between 0-8°C .
Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 156.14 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis of Derivatives
- An efficient synthesis method for 2-substituted (+/-)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives starting from 5-norborne-2-ol has been developed. This involves synthesizing a key intermediate, which includes the 2-oxabicyclo[2.2.1]heptane structure (Wang et al., 2001).
Enantioselective Synthesis
- An enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid has been described. This compound is a key precursor in the synthesis of A2a receptor antagonists, involving an enzymatic resolution process (Wirz et al., 2010).
Reductive Oxa Ring Opening
- Photoinduced electron transfer can be used for the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones. This method contributes to the synthesis of carbapentopyranoses, demonstrating a versatile application in organic chemistry (Cossy et al., 1995).
Aminohydroxylations
- The protected forms of specific 7-oxabicyclo[2.2.1]heptan-2-one compounds can be obtained with high stereoselectivity. This process involves acid-promoted rearrangements of N-carbonyl aziridines derived from 7-oxabicyclo[2.2.1]heptane structures (Allemann & Vogel, 1991).
Anti-HIV Activity
- A series of 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids were synthesized and evaluated for anti-HIV-1 activity. The therapeutic index of some derivatives matched or exceeded that of norcantharidin, indicating potential biomedical applications (Dan-qing, 2009).
Synthesis of Bridged Bicyclic Amino Acids
- Structurally novel morpholine amino acids were synthesized based on 2-oxa-5-azabicyclo[2.2.1]heptane structures. These compounds can serve as compact modules in medicinal chemistry, potentially influencing the properties of drug candidates (Kou et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHQIVJPIBHBSV-UOWFLXDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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